Structural Differentiation from Pyridin-2-yl and Pyridin-4-yl Regioisomers
The target compound incorporates a pyridin-3-yl substituent on the pyrazole ring, distinguishing it from the pyridin-2-yl analog (CAS 2319637-73-3) and the pyridin-4-yl analog (CAS 2319637-37-9). In pyrazolyl-urea SAR, the position of the pyridyl nitrogen has been shown to alter kinase selectivity; for instance, in p38 MAPK inhibitor series, 3-pyridyl isomers exhibited distinct potency profiles compared to 2- or 4-pyridyl counterparts [1]. The 3-pyridyl vector presents a different hydrogen-bond acceptor geometry and electronic distribution, which can redirect binding to kinase hinge regions. However, no direct head-to-head biochemical comparison data for these three specific regioisomers have been published in the peer-reviewed literature as of 2026-05. The molecular formula and MW remain identical across these isomers (C₁₈H₁₈FN₅O, 339.37 Da), meaning that selection is governed solely by biological target engagement rather than bulk physicochemical properties [2].
| Evidence Dimension | Pyridyl nitrogen position (regioisomeric identity) |
|---|---|
| Target Compound Data | Pyridin-3-yl isomer (CAS 2034551-78-3); MW 339.37; cLogP ~2.40 (predicted) [2] |
| Comparator Or Baseline | Pyridin-2-yl isomer (CAS 2319637-73-3); Pyridin-4-yl isomer (CAS 2319637-37-9); both MW 339.37 |
| Quantified Difference | No direct comparative biochemical data available; structural difference limited to pyridyl nitrogen position. Predicted cLogP identical (~2.40). Difference is expected in kinase selectivity profile based on class-level SAR trends [1]. |
| Conditions | Structural comparison by molecular formula, MW, and predicted cLogP. Biological differentiation inferred from analogous pyrazolyl-urea kinase inhibitor SAR. |
Why This Matters
The 3-pyridyl regioisomer offers a unique spatial presentation of the hydrogen-bond acceptor that cannot be replicated by 2- or 4-pyridyl analogs, potentially accessing distinct kinase selectivity profiles; however, buyers should request or generate direct comparative biochemical data before substituting one regioisomer for another.
- [1] Moi, D., et al. 'Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.' Molecules 25(15): 3457 (2020). Discusses impact of heteroaryl substitution on pyrazolyl-urea kinase target engagement. View Source
- [2] Predicted physicochemical properties: cLogP 2.40, TPSA 63.05 Ų, rotatable bonds 5. Data retrieved from public computational chemistry resources. View Source
